

"physical and chemical properties of methyl 4-bromopent-4-enoate"

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Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866

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In-Depth Technical Guide: Methyl 4-Bromopent-4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of the unsaturated ester, **methyl 4-bromopent-4-enoate**. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from chemical databases and supplier specifications. The focus remains on providing the most accurate and relevant data for research and development applications.

Chemical Identity and Physical Properties

Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula $C_6H_9BrO_2$. Its structure features a terminal vinyl bromide and a methyl ester functional group. While extensive experimental data is not publicly available, the fundamental properties have been computed and are listed by various chemical suppliers.

Table 1: Physical and Chemical Properties of **Methyl 4-Bromopent-4-enoate**

| Property | Value | Source |
|--------------------|--|------------|
| CAS Number | 194805-62-4 | ChemSrc[1] |
| Molecular Formula | C ₆ H ₉ BrO ₂ | ChemSrc[1] |
| Molecular Weight | 193.04 g/mol | ChemSrc[1] |
| Exact Mass | 191.97900 g/mol | ChemSrc[1] |
| LogP | 1.84820 | ChemSrc[1] |
| Polar Surface Area | 26.3 Å ² | ChemSrc[1] |

Note: The properties listed above are primarily computed values and should be used as estimates. Experimental verification is recommended.

Spectroscopic Data

Detailed spectroscopic analyses such as NMR, IR, and mass spectrometry are crucial for the unequivocal identification and characterization of **methyl 4-bromopent-4-enoate**. While specific spectra are not widely published, chemical suppliers like BLD Pharm indicate the availability of such data upon request.[2] The expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants of the vinyl protons would be characteristic of a terminal alkene with a bromine substituent.
- ¹³C NMR:** The carbon NMR spectrum should reveal signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbons of the ethyl chain, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of **methyl 4-bromopent-4-enoate** is anticipated to exhibit characteristic absorption bands corresponding to:

- C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).

- C=C stretching of the vinyl group (around 1630 cm^{-1}).
- C-O stretching of the ester (around $1000\text{-}1300\text{ cm}^{-1}$).
- C-Br stretching (typically in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for ^{79}Br and ^{81}Br) would be a key feature in identifying bromine-containing fragments.

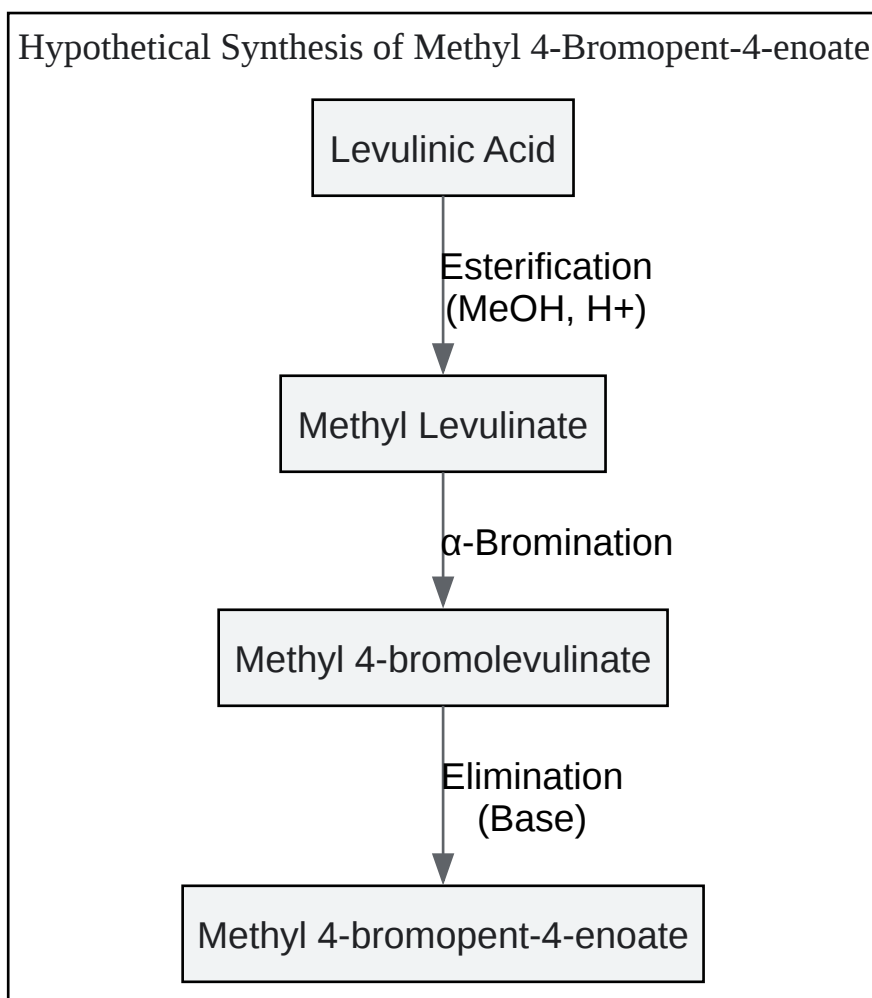
Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **methyl 4-bromopent-4-enoate** are not readily available in the scientific literature. However, its structure suggests potential synthetic routes.

Potential Synthetic Pathways

One plausible approach to the synthesis of **methyl 4-bromopent-4-enoate** could involve the esterification of 4-bromopent-4-enoic acid. The acid itself could potentially be synthesized from levulinic acid or other suitable precursors through a series of reactions including bromination and elimination.

A schematic representation of a hypothetical synthesis is provided below.



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Caption: Hypothetical synthetic route to **methyl 4-bromopent-4-enoate**.

Chemical Reactivity

The chemical reactivity of **methyl 4-bromopent-4-enoate** is dictated by its functional groups: the vinyl bromide and the methyl ester.

- Vinyl Bromide:** The vinyl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position. It can also undergo nucleophilic substitution reactions, although typically under more forcing conditions than alkyl halides.

- **Methyl Ester:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides, alcohols (via reduction), or other esters (via transesterification).
- **Alkene:** The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation.

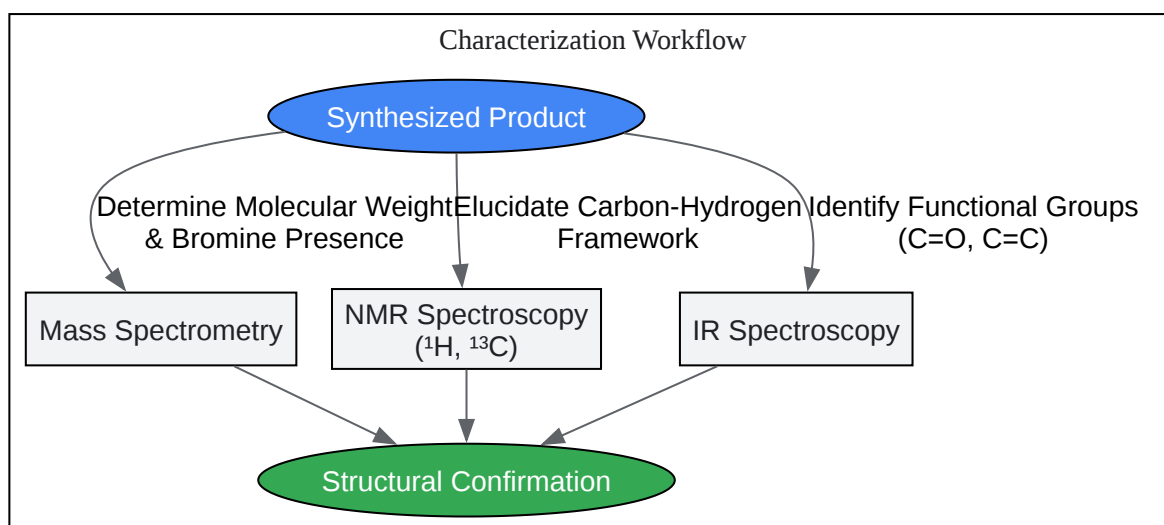
Experimental Protocols

As of the date of this document, specific, validated experimental protocols for the synthesis and reactions of **methyl 4-bromopent-4-enoate** are not available in the public domain.

Researchers are advised to consult general organic chemistry literature for standard procedures for the types of reactions described above and to adapt them to this specific substrate.

Logical Relationships in Characterization

The structural confirmation of **methyl 4-bromopent-4-enoate** relies on a combination of spectroscopic techniques. The logical workflow for its characterization is outlined below.



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Caption: Logical workflow for the structural characterization of a compound.

Conclusion

Methyl 4-bromopent-4-enoate is a potentially useful building block in organic synthesis, offering multiple reactive sites for further functionalization. However, a notable gap exists in the publicly available scientific literature regarding its detailed physical properties and experimental protocols. The information presented in this guide is based on the currently accessible data and is intended to serve as a starting point for researchers. It is strongly recommended that experimental verification of the computed properties be conducted and that any synthetic or reactive procedures be carefully optimized under appropriate laboratory conditions.

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References

- 1. methyl 4-bromo-pent-4-enoate | CAS#:194805-62-4 | Chemsrsc [chemsrc.com]
- 2. 194805-62-4|Methyl 4-bromopent-4-enoate|BLD Pharm [bldpharm.com]
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